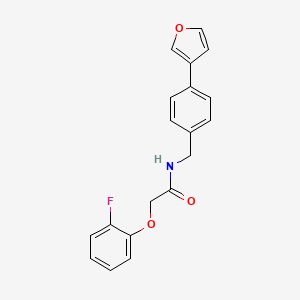

2-(2-氟苯氧基)-N-(4-(呋喃-3-基)苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as fluorophenyl groups and furan rings, which are relevant to the analysis of the compound . The first paper discusses the application of benzoxazole and benzothiazole derivatives with a fluorophenyl group for sensing pH and metal cations . The second paper describes the synthesis and anticancer activity of thiazolopyrimidine derivatives with both a fluorophenyl group and a furan ring . These studies provide insights into the chemical behavior and potential applications of compounds with similar structural features to "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide".

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, starting from specific benzazoles or thiazolopyrimidines. For instance, the benzoxazole and benzothiazole derivatives mentioned in the first paper were prepared by two-step procedures from corresponding benzazoles . Similarly, the thiazolopyrimidine derivatives in the second paper were synthesized by reacting a thiazolopyrimidinone with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . These methods suggest that the synthesis of "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" could also involve a multi-step process, potentially starting from a fluorophenyl precursor and incorporating the furan and acetamide moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" is characterized by the presence of specific functional groups that influence their chemical properties and biological activity. The presence of a fluorophenyl group is known to affect the acidity and electronic distribution within the molecule . The furan ring, as an electron-donor moiety, contributes to the overall electron density and may affect the compound's reactivity . The acetamide group could introduce hydrogen bonding capabilities, influencing solubility and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" can be inferred from the studies. The fluorophenol moiety in benzoxazole and benzothiazole derivatives is highly sensitive to pH changes, leading to fluorescence enhancement under basic conditions . This suggests that the fluorophenyl group in the compound of interest may also confer pH-sensitive properties. The thiazolopyrimidine derivatives exhibit anticancer activity, which is influenced by the presence of substituents on the benzylidene and thiazolopyrimidine rings . This indicates that the substitution pattern on the benzyl and furan rings in "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" could be crucial for its chemical reactivity and potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" are not directly reported, the properties of structurally related compounds provide valuable insights. The fluorophenyl group is likely to increase the compound's lipophilicity, which could affect its membrane permeability . The furan ring's electron-donating nature might contribute to the compound's potential to engage in pi-pi interactions and other non-covalent binding with biological targets . The acetamide moiety could enhance water solubility and hydrogen bonding with proteins or enzymes. Overall, the compound's physical and chemical properties would be influenced by the interplay of these functional groups and their individual contributions to the molecule's behavior.

科学研究应用

Radioligand Development for Brain Receptors

张等人(2003年)的研究合成并评估了N-(5-氟-2-苯氧基苯基)-N-(2-[(18)F]氟甲基-5-甲氧基苯基)乙酰胺及其对应物作为外周苯二氮卓受体(PBR)的有效放射配体。这些化合物被探索其在脑成像中的潜力,突显了该化学物质在开发神经疾病诊断工具方面的相关性(Zhang et al., 2003)。

抗惊厥活性

Kohn等人(1993年)对α-杂环α-乙酰胺基-N-苄乙酰胺衍生物进行研究,包括与2-(2-氟苯氧基)-N-(4-(呋喃-3-基)苄基)乙酰胺结构相似的化合物,发现这些分子显示出显著的抗惊厥活性。这展示了该化合物在为癫痫症状的新治疗方案的发展中的潜力(Kohn et al., 1993)。

光化学反应与应用

渡边等人(2015年)对氟他胺的光反应进行了研究,该化合物具有与2-(2-氟苯氧基)-N-(4-(呋喃-3-基)苄基)乙酰胺相似的苯氧基团,研究发现在不同溶剂中的光诱导反应。这项研究为理解相关化合物的光稳定性和光活化提供了基础,对它们在光动力疗法中的应用或作为光活化药物具有重要意义(Watanabe et al., 2015)。

合成与表征

Man-li(2008年)专注于新型2-(4-氰基-3-氟苯氧基)-N-(取代苯基)乙酰胺的合成和表征,展示了苯氧基和乙酰胺官能团在合成具有潜在药理活性的各种化合物方面的多功能性(Yang Man-li, 2008)。

配体-蛋白相互作用与建模

Mary等人(2020年)对苯并噻唑酮乙酰胺类似物进行研究,这些类似物与2-(2-氟苯氧基)-N-(4-(呋喃-3-基)苄基)乙酰胺相关,探索了它们的配体-蛋白相互作用、光伏效率以及在染料敏化太阳能电池中作为光敏剂的潜力。这凸显了该化学物质在生物医学研究和材料科学中的应用(Mary et al., 2020)。

属性

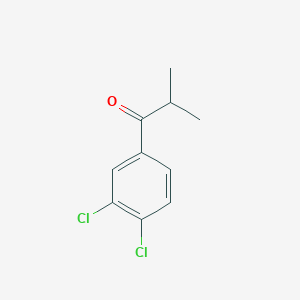

IUPAC Name |

2-(2-fluorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c20-17-3-1-2-4-18(17)24-13-19(22)21-11-14-5-7-15(8-6-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIMUNNUXSQNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)

![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)

![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)

![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)